7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
説明
特性
IUPAC Name |
12-methyl-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-5-6-15-21-18-13(19(26)23(15)11-12)10-14(27-18)17(25)20-7-3-9-22-8-2-4-16(22)24/h5-6,10-11H,2-4,7-9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLQUQOOJKPOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCCCN4CCCC4=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the main protease (M^pro) of SARS-CoV-2. This protease plays a crucial role in mediating viral replication and transcription, making it an attractive target for drug development.
Mode of Action
The compound acts as an irreversible inhibitor of the SARS-CoV-2 main protease. It binds to the protease, thereby preventing it from participating in the viral replication process. This inhibition disrupts the life cycle of the virus, preventing it from proliferating within the host.
類似化合物との比較
Structural and Molecular Comparisons
*Inferred from structural analysis; †Calculated based on core structure and substituents.
Substituent Effects on Physicochemical Properties
- Pyrrolidinone vs. Pyridinyl (): Replacing the 3-pyridinyl group with a 3-(2-oxopyrrolidin-1-yl)propyl chain introduces a flexible, polar moiety, which may enhance water solubility and hydrogen-bonding capacity compared to the rigid, aromatic pyridine .
- Methyl Group at Position 7: The 7-methyl group in the target compound could reduce metabolic degradation compared to non-methylated analogs, as seen in similar pyrimidine derivatives .
- Methoxypropyl vs. Pyrrolidinone-Propyl (–4): Methoxypropyl substituents (e.g., in ) are less polar than pyrrolidinone-containing chains, suggesting the target compound may exhibit better aqueous solubility but similar lipophilicity .
Implications for Bioactivity
While biological data is absent in the provided evidence, structural trends suggest:
- The pyrrolidinone group could improve binding to polar enzymatic pockets (e.g., kinase ATP-binding sites).
- The 7-methyl group might stabilize the tricyclic core against oxidative metabolism, extending half-life .
- Bulky substituents (e.g., isopropylphenyl in ) often reduce solubility but enhance target specificity .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
